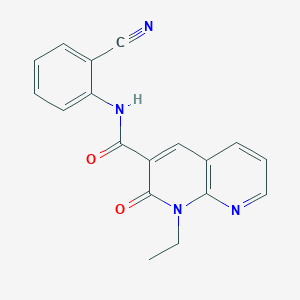

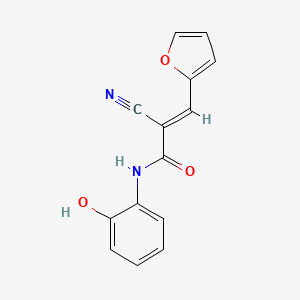

![molecular formula C12H22ClNO4S B2875640 Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate CAS No. 2172071-83-7](/img/structure/B2875640.png)

Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is a chemical compound with the CAS Number: 2172071-83-7 . It has a molecular weight of 311.83 . It is in the form of an oil .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.83 . It is stored at a temperature of 4°C . The compound is in the form of an oil . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Synthesis and Molecular Structure

Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate has been utilized in the synthesis and molecular structure analysis of various compounds. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester and characterized through various spectroscopic methods and X-ray diffraction analysis (Moriguchi et al., 2014).

Versatility as a Building Block

This chemical has shown versatility as a chiral building block in the synthesis of biologically active alkaloids like sedridine, allosedridine, and ethylnorlobelol (Passarella et al., 2005).

Role in Synthesis of Biologically Active Compounds

Another important application is in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a critical intermediate in the production of crizotinib, a biologically active compound (Kong et al., 2016).

Intermediate in Anticancer Drug Synthesis

It has also been employed in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, demonstrating its significance in medical chemistry (Zhang et al., 2018).

Contribution to Synthetic Chemistry

Its role extends to the synthesis of complex molecules like tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, contributing to the development of new scaffolds for substituted piperidines (Harmsen et al., 2011).

Stereoselective Synthesis

The compound plays a part in the stereoselective synthesis of piperidine derivatives, which are important in various pharmaceutical applications (Moskalenko & Boev, 2014).

Synthesis of Enantiopure Derivatives

It is instrumental in the synthesis of enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine, from a common 4,6-dioxopiperidinecarboxylate precursor (Marin et al., 2004).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear .

将来の方向性

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that compounds like this are often subjects of ongoing research in the field of organic chemistry. They may have potential applications in the synthesis of pharmaceuticals or other organic compounds .

特性

IUPAC Name |

tert-butyl 3-(2-chlorosulfonylethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-7-4-5-10(9-14)6-8-19(13,16)17/h10H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPPDJLYJBXJHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2875560.png)

![N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875561.png)

![4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2875564.png)

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-ethoxybenzo[d]thiazole](/img/structure/B2875567.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2875568.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2875573.png)

![4-[4-(Benzyloxy)anilino]-3-phenyl-3-buten-2-one](/img/structure/B2875578.png)